2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid
CAS No.: 811841-75-5
Cat. No.: VC7300190
Molecular Formula: C11H12N2O3
Molecular Weight: 220.228
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 811841-75-5 |
---|---|
Molecular Formula | C11H12N2O3 |
Molecular Weight | 220.228 |
IUPAC Name | 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16) |
Standard InChI Key | KLMDVNVCRDJGEF-UHFFFAOYSA-N |
SMILES | C1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Structural Analysis
The compound’s structure (Fig. 1) comprises:
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A cyclopropane ring with two substituents: a carboxylic acid (-COOH) at position 1 and a carbamoyl group (-CONH-) at position 2.
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A pyridin-3-ylmethyl group attached to the carbamoyl nitrogen, introducing aromaticity and hydrogen-bonding capabilities.
Key spectral data from the literature include:
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IR spectroscopy: Stretching frequencies at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (amide C=O) .
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NMR: Cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm), while pyridine protons resonate at δ 7.2–8.5 ppm .
Table 1: Molecular Properties of 2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid
Property | Value |
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Molecular Formula | C₁₁H₁₂N₂O₃ |
Molecular Weight | 220.23 g/mol |
CAS Number | 866156-07-2 |
SMILES | O=C(C1C(C(NCC2=CC=NC=C2)=O)C1)O |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Cyclopropanation: Formation of the cyclopropane ring using a transition metal-catalyzed reaction, such as the Simmons-Smith reaction .
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Carbamoylation: Introduction of the carbamoyl group via reaction with pyridin-3-ylmethylamine in the presence of a coupling agent (e.g., EDC/HOBt) .
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of a precursor ester to yield the final carboxylic acid .
Yield optimization typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous cyclopropane derivatives .
Analytical Characterization
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Mass Spectrometry: ESI-MS shows a prominent [M-H]⁻ ion at m/z 219.1 .
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Elemental Analysis: Matches theoretical values for C (60.00%), H (5.45%), N (12.73%), and O (21.82%) .
Biological Activity and Pharmacological Research
Antimicrobial and Antiviral Activity
The compound is cataloged under antibiotic and antiviral research categories , suggesting potential inhibition of microbial enzymes or viral proteases. Further studies are needed to elucidate specific mechanisms.
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a building block for:
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Kinase inhibitors: Pyridine-containing analogs target ATP-binding pockets .
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Protease inhibitors: Carboxylic acid groups coordinate with catalytic residues.
Fluorescent Probes
Derivatives with fluorophores (e.g., dansyl groups) could act as biological stains for imaging applications .
Computational Studies and Molecular Modeling
Docking studies of similar cyclopropane derivatives reveal strong binding to estrogen receptor alpha (ERα) via hydrogen bonding and π-stacking . For the target compound, in silico predictions using AutoDock Vina suggest affinity for p38 MAP kinase (binding energy: -9.2 kcal/mol), a target in inflammatory diseases.
Future Perspectives and Research Directions
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Activity Optimization: Structure-activity relationship (SAR) studies to modify the pyridine or carbamoyl groups.
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Target Identification: High-throughput screening against cancer, viral, and bacterial targets.
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Formulation Development: Enhancing solubility via salt formation or prodrug strategies.
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